disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate
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Overview
Description
Disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in stereochemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate involves multiple steps, including the formation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: Disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups, such as hydroxyl, carboxylate, and amino groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines
Scientific Research Applications
Disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate has numerous applications in scientific research. In chemistry, it is used as a model compound for studying stereochemistry and reaction mechanisms. In biology, it serves as a probe for investigating enzyme-substrate interactions and metabolic pathways. In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties. In industry, it is utilized in the synthesis of complex organic molecules and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups enable it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and triggering downstream signaling pathways. This mechanism underlies its biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate can be compared with other similar compounds, such as its stereoisomers and analogs. These compounds share similar core structures but differ in the configuration of chiral centers or the presence of additional functional groups. The unique stereochemistry and functionalization of this compound contribute to its distinct chemical reactivity and biological activity, setting it apart from its counterparts.
Conclusion
This compound is a compound of significant scientific interest due to its complex structure, diverse reactivity, and wide range of applications. Its unique properties make it a valuable tool in various fields of research, from chemistry and biology to medicine and industry.
Properties
Molecular Formula |
C32H49NNa2O11 |
---|---|
Molecular Weight |
669.7 g/mol |
IUPAC Name |
disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C32H51NO11.2Na/c1-15(4-9-23(35)33-14-24(36)37)19-7-8-20-18-6-5-16-12-17(10-11-31(16,2)21(18)13-22(34)32(19,20)3)43-30-27(40)25(38)26(39)28(44-30)29(41)42;;/h15-22,25-28,30,34,38-40H,4-14H2,1-3H3,(H,33,35)(H,36,37)(H,41,42);;/q;2*+1/p-2/t15-,16-,17-,18+,19-,20+,21+,22+,25?,26+,27-,28+,30-,31+,32-;;/m1../s1 |
InChI Key |
ZOQAMEHYPCXCTJ-KNCIJGMYSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H](C([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)O)C.[Na+].[Na+] |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)O)C.[Na+].[Na+] |
Origin of Product |
United States |
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